N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl-substituted thioamide and an allyl halide. The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and enhance the efficiency of the process. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to its combination of a thiazole ring, bromophenyl group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H14BrF3N2S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H14BrF3N2S/c1-2-10-25-17(13-6-8-15(20)9-7-13)12-26-18(25)24-16-5-3-4-14(11-16)19(21,22)23/h2-9,11-12H,1,10H2 |
InChI Key |
TYZPBQZNVYCPOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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